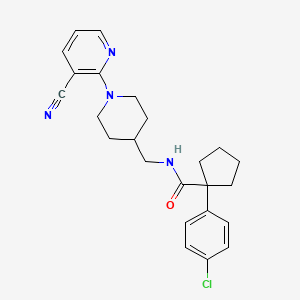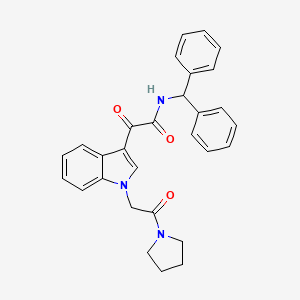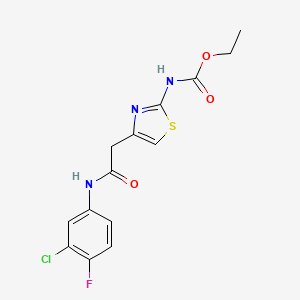
1-(4-chlorophenyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4-chlorophenyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide" is a structurally complex molecule that may be related to the field of cannabinoid receptor ligands and crystallography. Although the exact compound is not described in the provided papers, similar structures are discussed. For instance, analogues of CB2 cannabinoid ligands with chlorophenyl and piperidinyl components have been synthesized and evaluated for their affinity to cannabinoid receptors, as seen in the first paper . The second paper discusses a crystal structure involving chlorophenyl and piperidinyl substituents, which are also present in the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves creating analogues of known CB2 ligands, which suggests that the synthesis of the compound might involve similar strategies. The paper on tricyclic pyrazoles describes the synthesis of analogues with chlorophenyl and piperidinyl components, which could provide insights into the potential synthetic routes for the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through crystallography. The second paper provides details on the dihedral angles between the benzene ring and piperidine rings in a related compound, which could be relevant when considering the molecular geometry of the compound . The orientation of these rings and the presence of intermolecular hydrogen bonds are crucial for understanding the three-dimensional conformation and potential interactions of the molecule.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of the specific compound, they do provide a context for the types of reactions that similar compounds might undergo. The cannabinoid receptor affinity suggests that the compound may interact with biological systems through receptor-ligand binding, which could involve specific chemical reactions or transformations within the body .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the related structures discussed in the papers. For example, the presence of a chlorophenyl group could influence the compound's lipophilicity, while the piperidinyl group might affect its basicity. The crystal structure analysis indicates that intermolecular hydrogen bonding could play a role in the compound's solubility and crystal formation .
Aplicaciones Científicas De Investigación
Cytochrome P450 Isoform Inhibition
One significant application of structurally related compounds is in the inhibition of Cytochrome P450 (CYP) isoforms, which play a pivotal role in drug metabolism. Chemical inhibitors specific to CYP isoforms are crucial for understanding drug interactions and metabolism pathways. For instance, compounds such as 1-(4-chlorophenyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide could potentially be designed to modulate the activity of specific CYP enzymes, thereby serving as tools for studying metabolism-based drug-drug interactions (DDIs) and predicting potential DDIs in clinical settings (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Ligands for D2-like Receptors
Another research domain focuses on the synthesis and evaluation of ligands for D2-like receptors, emphasizing the role of arylalkyl substituents in enhancing the potency and selectivity of these ligands. Arylcycloalkylamines, including those with structural similarities to the compound , are studied for their potential therapeutic applications in treating neuropsychiatric disorders. These findings underline the importance of exploring different pharmacophoric groups to improve the therapeutic profiles of compounds targeting D2-like receptors (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).
Cannabinoid CB1 Receptor Antagonism
Research has also investigated the role of cannabinoid CB1 receptor antagonists in treating nicotine dependence, suggesting a new therapeutic avenue for smoking cessation. Compounds structurally related to 1-(4-chlorophenyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide could provide insights into the mechanisms by which CB1 antagonism affects nicotine addiction and relapse, potentially leading to new treatments for tobacco use disorder (Foll, Forget, Aubin, & Goldberg, 2008).
Anti-Tubercular Activity
Furthermore, modifications to the structure of compounds like the one in focus have demonstrated significant anti-tubercular activity against various strains of mycobacteria. This research emphasizes the potential of structurally similar compounds in the design and development of new anti-tubercular agents, highlighting the importance of structural modifications for enhancing microbial activity (Asif, 2014).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O/c25-21-7-5-20(6-8-21)24(11-1-2-12-24)23(30)28-17-18-9-14-29(15-10-18)22-19(16-26)4-3-13-27-22/h3-8,13,18H,1-2,9-12,14-15,17H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLKECYRKNSMRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3CCN(CC3)C4=C(C=CC=N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2515179.png)
![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/no-structure.png)
![[2-(Tert-butylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2515183.png)





![(2-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2515194.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-acetylphenyl)acetamide](/img/structure/B2515195.png)



